Lipophilicity Comparison with Analogs
The target compound exhibits a measured LogP of 2.735 [1] to a computed cLogP of 3.46 , placing it in an intermediate lipophilicity range compared to other 2,4-disubstituted thiazole building blocks. A more polar analog, 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde, displays a LogP of 2.10–2.66, while the carboxylic acid derivative 4-(phenoxymethyl)thiazole-2-carboxylic acid shows a LogP of 3.22 . The chloromethyl group of the target compound provides a balanced hydrophobicity that facilitates membrane permeability while maintaining sufficient aqueous solubility for handling.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.735 (measured) [1] / cLogP 3.46 (calculated) |
| Comparator Or Baseline | 2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde: LogP 2.10 [2]; 4-(Phenoxymethyl)thiazole-2-carboxylic acid: LogP 3.22 |
| Quantified Difference | 0.6–1.4 log units difference between compounds |
| Conditions | Experimental LogP determined by chromatographic method (Chembase); computational LogP from Chemscene (method unspecified) |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can translate to >3-fold changes in membrane permeability and plasma protein binding, making the target compound a distinct choice for lead optimization programs where fine-tuning ADME properties is critical.
- [1] Chembase. (n.d.). 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole. Product Datasheet. Retrieved from https://www.chembase.cn View Source
- [2] Chembase. (n.d.). 2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde. Product Datasheet. Retrieved from https://www.chembase.cn View Source
